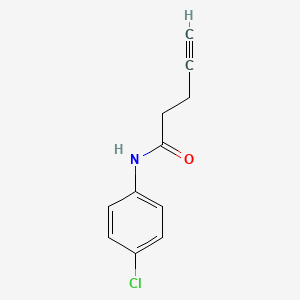

N-(4-chlorophenyl)pent-4-ynamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

N-(4-chlorophenyl)pent-4-ynamide |

InChI |

InChI=1S/C11H10ClNO/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h1,5-8H,3-4H2,(H,13,14) |

InChI Key |

CBWLTCIOGWVTFU-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving N 4 Chlorophenyl Pent 4 Ynamide

Reaction Pathway Elucidation and Intermediate Characterization

Understanding the stepwise sequence of bond-making and bond-breaking events, along with the identification of transient intermediates, is crucial for optimizing reaction conditions and predicting product outcomes.

Nucleophilic Substitution (SN2) Mechanisms

While direct SN2 reactions on the sp-hybridized carbon of the alkyne in N-(4-chlorophenyl)pent-4-ynamide are not typical, the principles of nucleophilic substitution are relevant to its chemistry. Nucleophilic attacks are more likely to occur at other electrophilic sites within the molecule or in subsequent transformations of its derivatives. For instance, in related systems, nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring can occur under specific conditions, although this is generally challenging without strong electron-withdrawing groups positioned ortho or para to the chlorine atom. nih.gov The presence of the ynamide functionality itself can influence the electron density of the aromatic ring, potentially modulating its reactivity toward powerful nucleophiles.

Catalytic Cycle Analysis in Metal-Mediated Transformations

Metal catalysts, particularly those based on copper and gold, play a pivotal role in the transformations of ynamides like this compound. evitachem.com

Copper-Catalyzed Reactions: Copper catalysts are instrumental in the synthesis of ynamides themselves, often through the coupling of an amine with a terminal alkyne. evitachem.com In the case of this compound, a plausible catalytic cycle for its formation involves the coordination of the copper(I) catalyst to the terminal alkyne of a pent-4-ynoic acid derivative. This is followed by deprotonation to form a copper acetylide intermediate. The 4-chloroaniline (B138754) then coordinates to the copper center, and subsequent reductive elimination yields the desired ynamide and regenerates the active copper catalyst. evitachem.com

Furthermore, copper catalysts can mediate subsequent reactions of the ynamide. For example, copper-catalyzed sulfonylation/cyclization of pent-4-ynamides has been reported to produce sulfonyl-functionalized pyrrol-2-ones. nih.gov The proposed mechanism involves the formation of a copper-containing intermediate that facilitates the intramolecular cyclization.

Gold-Catalyzed Reactions: Gold catalysts are known to activate the alkyne moiety of ynamides, leading to various rearrangements and cyclizations. evitachem.com The catalytic cycle often begins with the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. This activation facilitates nucleophilic attack, either intramolecularly or by an external nucleophile, leading to the formation of intermediates that can then rearrange to yield the final products. evitachem.com

A representative catalytic cycle for a generic gold-catalyzed transformation of an ynamide is depicted below:

Table 1: Postulated Steps in a Gold-Catalyzed Ynamide Transformation| Step | Description |

|---|---|

| 1. Catalyst Activation | The active gold(I) catalyst is generated in situ. |

| 2. Alkyne Coordination | The ynamide coordinates to the gold(I) center through the alkyne moiety. |

| 3. Nucleophilic Attack | An internal or external nucleophile attacks the activated alkyne. |

| 4. Intermediate Formation | A vinyl-gold or other reactive intermediate is formed. |

| 5. Product Formation & Catalyst Regeneration | The intermediate undergoes further reaction (e.g., protodeauration, rearrangement) to release the product and regenerate the gold(I) catalyst. |

Detailed Studies of Amide Bond Formation Processes

The formation of the amide bond in this compound is a critical step in its synthesis. While various methods for amide bond formation exist, the direct coupling of a carboxylic acid derivative with an amine is a common strategy. researchgate.net In the context of this compound, this would involve the reaction of a pent-4-ynoic acid derivative with 4-chloroaniline.

The mechanism of this transformation typically involves the activation of the carboxylic acid. This can be achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. The amine (4-chloroaniline) then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of the leaving group to form the stable amide bond.

In some synthetic routes, particularly those employing metal catalysis, the amide bond formation can be integrated into a one-pot procedure. researchgate.net For example, a reductive amidation approach could, in principle, be adapted where a suitable precursor is reduced in the presence of the amine.

Kinetic Analysis of this compound Reactions

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering valuable insights into the reaction mechanism. While specific kinetic data for reactions of this compound is not extensively reported in the readily available literature, general principles of kinetic analysis can be applied.

For a hypothetical reaction involving this compound, one could monitor the disappearance of the reactant or the appearance of the product over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC). By varying the concentrations of reactants and catalysts, the rate law for the reaction can be determined. The rate law provides information about the order of the reaction with respect to each component, which can help to elucidate the composition of the transition state.

For instance, in a metal-catalyzed reaction, a first-order dependence on the catalyst concentration would suggest that a single catalyst molecule is involved in the rate-determining step. Similarly, the order with respect to the ynamide and other reactants would indicate their involvement in this crucial step.

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level.

Density Functional Theory (DFT) for Transition State Analysis

DFT calculations can be employed to model the potential energy surface of a reaction involving this compound. researchgate.netnih.gov This allows for the identification and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net

By calculating the energies of these species, the activation energy barriers for different possible pathways can be determined, providing a theoretical basis for predicting the most likely reaction mechanism. For example, in a study of a related compound, DFT calculations were used to compare the energetics of different proposed mechanistic pathways, allowing the researchers to identify the most favorable route. researchgate.net

The geometric parameters of the calculated transition state structures can also provide valuable information. For instance, the bond lengths and angles in the transition state can reveal which bonds are being formed and broken during this critical stage of the reaction.

Table 2: Representative Data from a Hypothetical DFT Analysis of a Reaction Step

| Species | Relative Free Energy (kcal/mol) | Key Geometric Parameter (Å) |

|---|---|---|

| Reactants | 0.0 | C≡C bond length: 1.21 |

| Transition State | +25.3 | Forming C-Nu bond: 2.15, Breaking C≡C π-bond |

| Intermediate | +5.7 | C=C bond length: 1.34 |

This hypothetical data illustrates how DFT can quantify the energy profile of a reaction and provide structural details of the transition state, offering a powerful complement to experimental studies in the elucidation of reaction mechanisms.

Intrinsic Reaction Coordinate (IRC) Computations

Intrinsic Reaction Coordinate (IRC) computations are a fundamental tool in computational chemistry for elucidating the pathways of chemical reactions. By mapping the minimum energy path connecting a transition state to its corresponding reactants and products, IRC calculations provide a detailed picture of the reaction trajectory. These computations are instrumental in verifying that a calculated transition state structure is indeed the correct saddle point linking the desired intermediates on the potential energy surface.

In the context of transformations involving ynamides, such as the compound this compound, IRC analyses have been pivotal in confirming proposed mechanistic pathways. While specific IRC data for this compound is not extensively documented in publicly available literature, the principles are well-demonstrated in studies of closely related ynamide reactions. These studies, often employing Density Functional Theory (DFT), showcase the utility of IRC in validating complex multi-step reaction mechanisms.

For instance, in the gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes, IRC calculations were crucial. nih.govacs.org They were employed to confirm that the optimized transition states correctly connect the sequential minima along the reaction coordinate. nih.govacs.org This process involves starting from the geometry of the transition state and moving in infinitesimal steps along the path of steepest descent on both the reactant and product sides. The resulting energy profile confirms the connectivity of the stationary points.

Similarly, in investigations of gold(I)-catalyzed annulations of ynamides with isoxazoles, IRC computations were performed. nih.gov These calculations served to verify that the located transition states for key steps, such as the 6π-electrocyclizations of azaheptatrienyl cations, genuinely link the reactant and product intermediates as proposed in the mechanistic scheme. nih.gov

A typical IRC calculation generates a path along the reaction coordinate, with the energy and geometry at each point being determined. This data can be visualized in an IRC plot, which graphs the energy as a function of the reaction coordinate. An example of the type of data generated from such a calculation for a hypothetical reaction step is presented below.

Table 1: Illustrative IRC Data for a Hypothetical Ynamide Reaction Step

| Reaction Coordinate | Relative Energy (kcal/mol) | Key Interatomic Distance (Å) |

| -2.0 | 0.0 | 2.50 |

| -1.0 | 2.5 | 2.20 |

| 0.0 (Transition State) | 15.0 | 1.95 |

| 1.0 | 3.0 | 1.70 |

| 2.0 | -5.0 | 1.50 |

This table is illustrative and does not represent data for a specific real reaction.

The data in such a table demonstrates the energy changes as the reaction progresses from reactants (negative reaction coordinate) through the transition state (reaction coordinate 0.0) to the products (positive reaction coordinate). The change in a key interatomic distance, for example, the formation of a new bond, can also be tracked along the IRC.

Furthermore, computational studies on ynamide-mediated amide bond formation have utilized IRC to validate the transition states involved in steps like ynamide hydrocarboxylation and subsequent aminolysis. rsc.orgrsc.org These analyses help to distinguish between concerted and stepwise mechanisms by ensuring that the calculated transition states smoothly connect the expected reactant and product states. rsc.orgrsc.org

Advanced Analytical and Structural Characterization of N 4 Chlorophenyl Pent 4 Ynamide

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers a definitive three-dimensional structure of a molecule in the solid state. To date, there are no publicly available crystal structures for N-(4-chlorophenyl)pent-4-ynamide in crystallographic databases. If a suitable single crystal were to be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups. This would offer invaluable insight into the compound's solid-state packing and conformation.

Chiral Analysis and Stereochemical Investigations (e.g., Circular Dichroism)

This compound is an achiral molecule as it does not possess a stereocenter and does not have any elements of chirality. Therefore, it will not exhibit optical activity and would be silent in circular dichroism (CD) spectroscopy. Chiral analysis and stereochemical investigations are not applicable to this compound.

Structure Activity Relationship Sar and Biological Target Engagement Research for N 4 Chlorophenyl Pent 4 Ynamide Derivatives

Rational Design and Synthesis of N-Aryl Pent-4-ynamide (B3317917) Analogues for Biological Evaluation

The rational design of N-aryl pent-4-ynamide analogues is centered on the unique electronic and structural properties of the ynamide group—an alkyne attached to a nitrogen atom of an amide. evitachem.com The N-(4-chlorophenyl) group is a key feature, with the chlorine atom acting as a moderate electron-withdrawing group that influences the compound's reactivity and potential for molecular interactions. evitachem.com The pent-4-ynamide backbone provides a specific spatial arrangement of these functional groups. uni.lu

The synthesis of these analogues often involves modern catalytic methods to construct the core ynamide structure. Common synthetic strategies include:

Copper-Catalyzed Coupling: This method is a prevalent approach for forming ynamides, typically utilizing a copper(I) iodide catalyst to facilitate the reaction between a terminal alkyne and an amine under mild conditions. evitachem.com

Gold-Catalyzed Reactions: Gold catalysts have proven effective in promoting transformations involving ynamides, such as rearrangements and cyclizations, to create diverse derivatives. evitachem.com

Metal-Free C-N Cleavage: A one-pot synthesis of aryl ynamides can also be achieved from aryl alkynyl acids through the metal-free cleavage of the C-N bond of tertiary amines. mdpi.com

The flexibility of these synthetic routes allows for the preparation of a library of analogues where the aryl group, the substituents on the alkyne, and the amide portion can be systematically varied to investigate structure-activity relationships (SAR). nih.govnih.gov The goal is to optimize the compound's properties for specific biological targets.

Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

The ynamide functional group in N-(4-chlorophenyl)pent-4-ynamide is a key determinant of its reactivity. The presence of the alkyne activates adjacent functional groups, making them susceptible to nucleophilic attack. evitachem.com This reactivity allows for various chemical transformations, including cycloadditions and rearrangements, which can lead to the formation of stable products that interact with biological macromolecules. evitachem.com

Derivatives of N-aryl compounds have been shown to interact with a range of biological targets. For instance, the design of inhibitors for enzymes like phosphodiesterase type 4 (PDE4) and cyclin-dependent kinases (CDKs) often involves creating molecules that fit into the active site and form key interactions. researchgate.netnih.gov In silico docking studies are frequently employed to predict and understand the binding modes of these inhibitors with their target enzymes. researchgate.net The N-(4-chlorophenyl) moiety can participate in hydrophobic and halogen bonding interactions within the binding pockets of enzymes and receptors, contributing to the affinity and selectivity of the molecule.

In Vitro Biological Activity Profiling of this compound Analogues

The structural features of this compound and its analogues make them candidates for a variety of biological activities. In vitro screening of these compounds against different biological targets is a crucial step in identifying their therapeutic potential.

Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. nih.govmdpi.com Inhibiting QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. nih.gov While direct studies on this compound as a quorum sensing inhibitor are not extensively documented, related organosulfur compounds and other small molecules have shown significant activity. researchgate.net For example, S-phenyl-L-cysteine sulfoxide (B87167) and diphenyl disulfide have been found to inhibit biofilm formation in Pseudomonas aeruginosa. researchgate.net The general principle involves molecules that can interfere with QS signaling pathways, such as the acyl-homoserine lactone (AHL) system in Gram-negative bacteria or the autoinducing peptide (AIP) system in Gram-positive bacteria. nih.gov The structural characteristics of N-aryl amides suggest they could be explored as potential antagonists of QS receptors. nih.gov

| Compound/Extract | Target Organism | Activity | Reference |

| S-phenyl-L-cysteine sulfoxide | Pseudomonas aeruginosa | Inhibition of biofilm formation and quorum sensing | researchgate.net |

| Diphenyl disulfide | Pseudomonas aeruginosa | Inhibition of biofilm formation | researchgate.net |

| Curcumin | Pseudomonas aeruginosa | Inhibition of biofilm formation and virulence factors | nih.gov |

| Ligand 3 | Chromobacterium violaceum | Quorum sensing inhibition (56 mm inhibition zone) | researchgate.net |

| Ag(I) complex 11 of ligand 1 | Chromobacterium violaceum | Quorum sensing inhibition (47 mm inhibition zone) | researchgate.net |

This table presents examples of known quorum sensing inhibitors to provide context for the potential investigation of this compound analogues.

N-aryl amide derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. nanobioletters.com The N-(4-chlorophenyl) moiety is a common feature in many compounds exhibiting antibacterial and antifungal properties. For example, N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide has demonstrated a high degree of inhibition against various bacterial strains, including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. ijpbs.com Similarly, N-(4-bromophenyl)furan-2-carboxamide has shown effectiveness against clinically isolated drug-resistant bacteria. mdpi.com These findings suggest that the this compound scaffold is a promising starting point for the development of new antimicrobial agents.

| Compound | Target Organism(s) | Activity | Reference |

| N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide | K. pneumoniae, S. aureus, S. dysenteriae, E. coli, P. aeruginosa, S. pneumoniae, P. vulgaris | High degree of inhibition | ijpbs.com |

| N-(4-bromophenyl)furan-2-carboxamide | Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, MRSA | Effective antibacterial activity | mdpi.com |

| N-benzhydrylpiperidin-4-amine derivatives | Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus, Aspergillus niger, Aspergillus flavus | Significant anti-bacterial and anti-fungal activities | researchgate.net |

This table showcases the antimicrobial potential of structurally related N-aryl compounds.

The search for new antimalarial drugs is critical due to the emergence of drug-resistant strains of Plasmodium falciparum. Hybrid molecules, which combine two or more pharmacophores, are a promising strategy. nih.gov While direct antimalarial studies of this compound are limited, compounds containing the 4-chlorophenoxy or related moieties have shown potential. For instance, Artesunate-3-chloro-4-(4-chlorophenoxy) aniline (B41778) (ATSA) has demonstrated chemosuppression activity against both sensitive and resistant malaria parasites. nih.gov The development of hybrid drugs often involves synergistic modes of action, which can delay the development of resistance. nih.gov The this compound structure could potentially be incorporated into such hybrid drug design strategies.

The protein kinase B (PKB/AKT) signaling pathway is a key regulator of cell survival and proliferation, and its aberrant activation is common in many cancers, including glioma. nih.govdundee.ac.uk Consequently, inhibitors of this pathway are actively sought as potential cancer therapeutics. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and evaluated for their kinase inhibitory activity. nih.govdundee.ac.uk

Notably, compound 4j from this series, which features the N-(4-chlorophenyl) group, was found to be a low micromolar inhibitor of PKBβ/AKT2. nih.govdundee.ac.uk This compound also exhibited potent anti-glioma activity in vitro. nih.govdundee.ac.uk This research establishes a clear link between the N-(4-chlorophenyl) structural motif and the inhibition of the AKT2 kinase. While DYRK2/3 inhibition by this specific class of compounds has not been explicitly detailed, the broader field of kinase inhibitor research often reveals cross-reactivity or the potential for optimization towards other kinases.

| Compound | Target Kinase | IC50 | Biological Activity | Reference |

| 4j (a N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole) | PKBβ/AKT2 | 12 µM | Anti-glioma activity, inhibition of 3D neurosphere formation | nih.govdundee.ac.uk |

| AT7519 | CDK2 | Low nM | Antineoplastic | nih.gov |

| FD274 | PI3Kα/β/γ/δ, mTOR | 0.65, 1.57, 0.65, 0.42, 2.03 nM | Anti-proliferation of AML cell lines | nih.gov |

This table highlights the kinase inhibitory potential of compounds containing the N-(4-chlorophenyl) moiety and other related kinase inhibitors.

Computational Biology and Chemoinformatics in SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for novel chemical entities is a cornerstone of modern drug discovery and development. For the compound class of this compound and its derivatives, computational biology and chemoinformatics offer powerful tools to predict and rationalize their biological activity. These in silico methods provide insights into how structural modifications of the parent molecule influence its interaction with biological targets, thereby guiding the synthesis of more potent and selective analogs.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking simulations are instrumental in visualizing and quantifying their interactions with the binding site of a putative biological target.

While specific molecular docking studies on this compound derivatives are not extensively available in the public domain, the general principles of such research can be outlined. A typical study would involve the following steps:

Target Identification and Preparation: The three-dimensional structure of the biological target (e.g., an enzyme or receptor) is obtained from crystallographic data or homology modeling. The binding site is defined and prepared for docking.

Ligand Preparation: The 3D structures of a series of this compound derivatives are generated and energetically minimized.

Docking Simulation: A docking algorithm is used to place the various ligands into the binding site of the target in multiple possible conformations and orientations.

Scoring and Analysis: The resulting poses are "scored" based on their predicted binding affinity. These scores, along with a visual analysis of the binding poses, help in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that contribute to binding.

The data from such a hypothetical study could be presented as follows:

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives

| Compound ID | Derivative Substitution | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | None (Parent Compound) | -7.2 | Tyr234, Phe356, Leu389 |

| 2a | R = -CH3 on pentynyl chain | -7.5 | Tyr234, Phe356, Val390 |

| 2b | R = -OH on phenyl ring | -8.1 | Tyr234, Ser235, Phe356 |

| 2c | R = -F on phenyl ring | -7.8 | Tyr234, Phe356, Leu389 |

This table is for illustrative purposes only and does not represent actual experimental data.

From this hypothetical data, one could infer that the addition of a hydroxyl group to the phenyl ring (Compound 2b) significantly improves the binding affinity, likely due to the formation of an additional hydrogen bond with a serine residue in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding a correlation between calculated molecular descriptors and the experimentally determined activity.

For this compound derivatives, a QSAR study would aim to develop a predictive model for a specific biological endpoint (e.g., IC50 value against a particular enzyme). The process involves:

Data Set Assembly: A series of this compound derivatives with their corresponding measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates a subset of the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR model for the anti-proliferative activity of this compound derivatives might look like the following equation:

pIC50 = 0.85 * ClogP - 0.23 * TPSA + 1.54 * (Indicator_H-bond_donor) + 2.1

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

ClogP is the calculated octanol-water partition coefficient (a measure of hydrophobicity).

TPSA is the topological polar surface area.

Indicator_H-bond_donor is an indicator variable that is 1 if a hydrogen bond donor is present at a specific position and 0 otherwise.

The statistical quality of such a model would be assessed by parameters like the coefficient of determination (R²) and the cross-validated R² (Q²).

Table 2: Hypothetical QSAR Model Descriptors and Statistical Parameters

| Descriptor | Coefficient | Description |

| ClogP | 0.85 | Hydrophobicity |

| TPSA | -0.23 | Molecular Polarity |

| Indicator_H-bond_donor | 1.54 | Presence of H-bond donor |

| Statistical Parameter | Value | |

| R² | 0.92 | |

| Q² | 0.81 |

This table is for illustrative purposes only and does not represent actual experimental data.

This hypothetical QSAR model would suggest that increasing hydrophobicity and the presence of a hydrogen bond donor at a key position enhance the anti-proliferative activity, while increased polarity is detrimental. Such insights are invaluable for the rational design of new, more potent derivatives.

Future Directions and Emerging Research Avenues for N 4 Chlorophenyl Pent 4 Ynamide

N-(4-chlorophenyl)pent-4-ynamide as a Versatile Chemical Building Block for Complex Molecules

The inherent reactivity of the ynamide functionality, characterized by a polarized carbon-carbon triple bond directly attached to a nitrogen atom, makes this compound a powerful precursor for the synthesis of intricate molecular architectures. evitachem.com The presence of the electron-withdrawing 4-chlorophenyl group further modulates its reactivity, rendering it a valuable substrate for a variety of transformations. evitachem.com

Future research is poised to expand the utility of this compound in the construction of diverse heterocyclic scaffolds, which are core components of many pharmaceuticals and biologically active compounds. nih.govresearchgate.net Its participation in cascade reactions, where multiple bonds are formed in a single operation, offers a streamlined approach to generating molecular complexity from simple starting materials. For instance, gold-catalyzed cascade reactions involving N-allyl ynamides have already demonstrated the potential to create novel fused nitrogen heterocyclic systems. nih.gov The exploration of this compound in similar multicomponent and domino reactions is a promising avenue for the efficient synthesis of previously inaccessible chemical entities.

The development of novel cycloaddition strategies involving this compound is another key area of future research. Ynamides can act as versatile partners in various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, leading to a wide array of carbocyclic and heterocyclic products. youtube.com The specific substitution pattern of this compound can influence the regioselectivity and stereoselectivity of these reactions, opening up possibilities for the synthesis of highly functionalized and stereochemically defined molecules.

| Precursor | Reaction Type | Product Class | Potential Application |

| This compound | Cascade Cyclization | Fused N-Heterocycles | Medicinal Chemistry |

| This compound | [4+2] Cycloaddition | Substituted Pyridines | Agrochemicals |

| This compound | [3+2] Cycloaddition | Triazoles, Pyrroles | Materials Science |

Integration with Advanced Catalytic Systems for Enhanced Reactivity and Selectivity

The transformation of this compound is heavily reliant on catalysis, with traditional methods often employing copper and gold catalysts. evitachem.com However, the future of its application lies in the integration with more advanced and sophisticated catalytic systems to achieve unprecedented levels of reactivity and selectivity.

Photoredox Catalysis: A significant emerging area is the use of visible-light photoredox catalysis. This strategy allows for the generation of highly reactive radical intermediates under mild conditions. researchgate.netindexcopernicus.com The application of photoredox catalysis to reactions involving this compound could unlock novel reaction pathways that are inaccessible through traditional thermal methods. For example, photoredox-driven C-N cross-coupling reactions could be adapted for this ynamide, offering a greener and more efficient synthetic route. indexcopernicus.comnih.gov

Dual Catalysis: The combination of two distinct catalytic cycles in a single reaction vessel, known as dual catalysis, presents another exciting frontier. A photoredox/nickel dual catalyst system, for instance, has been shown to be effective for C-N cross-coupling reactions. indexcopernicus.com Exploring such dual catalytic systems with this compound could enable challenging transformations, such as the coupling of unactivated reaction partners, with high efficiency and selectivity.

Advanced Metal Catalysis: Beyond copper and gold, other transition metals like rhodium and nickel are being explored for their unique catalytic activities with ynamides. brad.ac.uk For example, rhodium(I) catalyst systems have been used to generate rhodacyclopentanone intermediates from ynamides, leading to the synthesis of heterocyclic compounds. evitachem.com The development of novel ligands for these metal catalysts will be crucial in fine-tuning their reactivity and selectivity for specific transformations of this compound.

| Catalytic System | Key Advantage | Potential Transformation of this compound |

| Photoredox Catalysis | Mild reaction conditions, unique radical pathways | Novel C-C and C-heteroatom bond formations |

| Dual Catalysis (e.g., Photoredox/Nickel) | Access to challenging cross-coupling reactions | Aryl-alkyne coupling with broad substrate scope |

| Advanced Rhodium/Nickel Catalysis | Novel cyclization and addition pathways | Synthesis of complex lactams and other heterocycles |

Development of Novel Spectroscopic and Computational Tools for Comprehensive Analysis

A thorough understanding of the structure, bonding, and reactivity of this compound is paramount for its rational application in synthesis. Future research will increasingly rely on the synergy between advanced spectroscopic techniques and sophisticated computational methods to gain deeper insights.

Spectroscopic Characterization: While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used, the application of more advanced methods will provide a more detailed picture. youtube.combrad.ac.uk For instance, two-dimensional NMR techniques can be employed to unambiguously assign all proton and carbon signals, providing crucial information about the molecule's connectivity. The characteristic IR absorption bands for the alkyne (C≡C) and amide (C=O) functionalities can be precisely analyzed to understand the electronic effects of the substituents. mdpi.com

Computational Modeling: Density Functional Theory (DFT) calculations are becoming an indispensable tool for studying ynamides. nih.gov These calculations can provide valuable information about the molecule's optimized geometry, electronic properties (such as HOMO-LUMO energy levels), and vibrational frequencies. sapub.org For this compound, DFT calculations can help to rationalize its reactivity by mapping out the potential energy surfaces of various reaction pathways, identifying transition states, and predicting the stereochemical outcomes of reactions. spectrabase.com The combination of experimental spectroscopic data with theoretical calculations allows for a more robust and comprehensive analysis of the compound's properties.

| Analytical Tool | Information Gained | Relevance to this compound |

| 2D NMR Spectroscopy | Unambiguous assignment of proton and carbon signals, through-bond correlations. | Precise structural elucidation and confirmation of synthesis. |

| FT-IR Spectroscopy | Identification of key functional groups (alkyne, amide) and their electronic environment. | Understanding the influence of the chlorophenyl group on bond strengths. |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reaction energetics, and predicted spectra. | Rationalizing reactivity, predicting reaction outcomes, and aiding spectral interpretation. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis). | Understanding the electronic transitions and photophysical properties. sapub.org |

Exploration of Mechanistic Diversity in N-Aryl Pent-4-ynamide (B3317917) Reactivity

The reactivity of N-aryl pent-4-ynamides, including the title compound, is often nuanced and can proceed through multiple competing mechanistic pathways. A key area of future research will be to unravel this mechanistic diversity, which is crucial for controlling reaction outcomes and designing more efficient synthetic methods.

Mechanistic Dichotomies in Gold Catalysis: Gold catalysts are particularly known for their ability to activate the alkyne moiety of ynamides, leading to a variety of transformations. However, the reaction pathway can often be influenced by subtle changes in the substrate structure, catalyst, or reaction conditions. For example, gold-catalyzed reactions of ynamides can proceed through either an outer-sphere or an inner-sphere mechanism, leading to different products. Understanding and controlling this mechanistic dichotomy is a major challenge and a significant research goal. In-depth mechanistic studies, including kinetic analysis and the use of isotopically labeled substrates, will be essential to delineate these pathways for this compound. researchgate.net

Role of Keteniminium Intermediates: A common intermediate in gold-catalyzed reactions of ynamides is the highly reactive keteniminium ion. spectrabase.com The fate of this intermediate can vary, leading to a diverse array of products through cyclization, rearrangement, or trapping by nucleophiles. Future research will focus on controlling the reactivity of the keteniminium ion derived from this compound to selectively steer the reaction towards a desired outcome. Computational studies will play a vital role in understanding the factors that govern the stability and reactivity of this key intermediate. spectrabase.com

The exploration of these future research directions will undoubtedly solidify the position of this compound as a valuable and versatile tool in the arsenal (B13267) of synthetic organic chemists, paving the way for the discovery of new reactions, the synthesis of novel complex molecules, and a deeper understanding of fundamental chemical reactivity.

Q & A

Q. Methodology :

- NMR : H and C NMR are critical for confirming the amide bond and substituent positions. For example, the NH proton in the amide group typically appears as a broad singlet at δ 8.5–9.5 ppm . Discrepancies in peak splitting (e.g., due to rotational isomers) can be resolved using variable-temperature NMR.

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]). Inconsistent data may arise from adduct formation; isotopic patterns should be cross-checked with theoretical values .

- FT-IR : A strong absorption band near 1650 cm confirms the C=O stretch of the amide group.

How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

Methodology :

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is essential. For example:

- Torsion angles : In N-(4-chlorophenyl)acrylamide derivatives, the dihedral angle between the aromatic ring and amide plane ranges from 15–25°, indicating partial conjugation .

- Hydrogen bonding : Intermolecular N–H···O interactions stabilize the crystal lattice, as seen in related structures with R_2$$^2(8) motifs .

Data :

| Compound | Space Group | Bond Length (C=O, Å) | Dihedral Angle (°) |

|---|---|---|---|

| Analogous amide A | P2/c | 1.224 | 18.5 |

| Analogous amide B | C2/c | 1.230 | 22.1 |

What strategies are recommended for analyzing conflicting biological activity data in this compound derivatives?

Methodology :

Discrepancies in antimicrobial or anti-inflammatory activity (e.g., IC variability) may arise from:

- Assay conditions : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .

- Solubility : Poor aqueous solubility can lead to underestimated activity; use DMSO stocks with ≤1% final concentration.

- Metabolic stability : Hepatic microsome assays can identify rapid degradation, explaining low in vivo efficacy despite in vitro potency .

How can computational modeling guide the design of this compound analogs with enhanced target binding?

Q. Methodology :

- Docking studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., NLRP3 inflammasome) . The pent-4-ynamide moiety may occupy hydrophobic pockets, while the chlorophenyl group engages in π-π stacking.

- QSAR : Correlate substituent electronegativity (Hammett σ constants) with activity. For example, electron-withdrawing groups on the phenyl ring enhance binding affinity by 20–30% in similar compounds .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Methodology :

- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .

- Safety : The alkyne moiety may pose explosion risks under high pressure; monitor exotherms rigorously.

- Yield optimization : Pilot batches using flow chemistry have achieved 85% yield compared to 65% in batch reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.